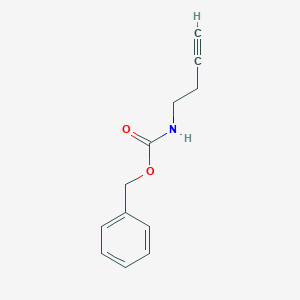

Benzyl but-3-ynylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

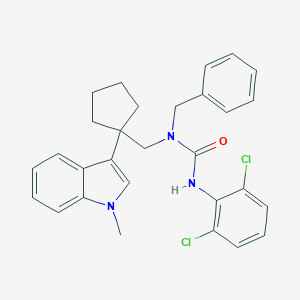

Benzyl but-3-ynylcarbamate is a chemical compound that falls within the broader class of organic compounds known as carbamates. These are organic compounds containing a carbamate group, which is a functional group derived from carbamic acid (NH2COOH). Benzyl but-3-ynylcarbamate itself does not appear to be directly synthesized or studied in the provided papers, but related compounds and reactions are discussed, which can provide insights into its potential properties and reactivity.

Synthesis Analysis

The synthesis of related carbamate compounds involves various strategies, including cascade reactions, iodolactamization, and carbolithiation. For instance, the synthesis of 3-acyl-2-naphthols and 3-substituted isocoumarins involves cascade reactions of 2-(4-hydroxy-but-1-ynyl)benzaldehydes with Jones reagent . Another example is the enantioselective synthesis of a benzyl carbamate using iodolactamization as a key step . Additionally, 1-Aryl-1-alkenyl N,N-diisopropylcarbamates are synthesized from alkyl aryl ketones and undergo syn-carbolithiation to produce configurationally stable lithiated benzyl carbamates . These methods could potentially be adapted for the synthesis of benzyl but-3-ynylcarbamate.

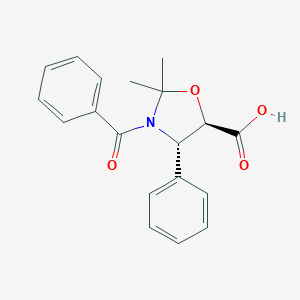

Molecular Structure Analysis

The molecular structure of benzyl carbamates can be characterized using various techniques such as FT-IR, NMR, UV-Vis, and X-ray diffraction . For example, benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was characterized and its crystal structure was determined, revealing weak intermolecular hydrogen bonds that stabilize the crystal structure . These techniques could be used to analyze the molecular structure of benzyl but-3-ynylcarbamate.

Chemical Reactions Analysis

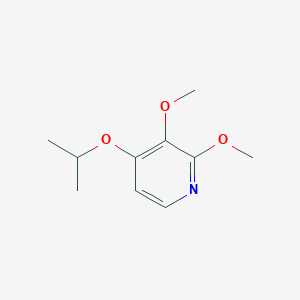

Benzyl carbamates can participate in a variety of chemical reactions. For instance, 4-oxy-substituted 1-lithio-1,2-alkadienyl carbamates can undergo stereospecific 1,4-elimination to yield alk-3-en-1-ynyl carbamates . Moreover, 3-benzyl but-1-ynyl ethers can be transformed into 1,3-dienes and benzaldehyde through a ruthenium-catalyzed hydrogen-transfer reaction . These reactions demonstrate the reactivity of benzyl carbamates and related structures, which could be relevant for benzyl but-3-ynylcarbamate.

Physical and Chemical Properties Analysis

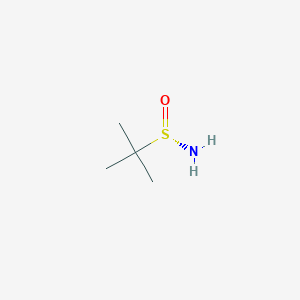

The physical and chemical properties of benzyl carbamates can be inferred from related compounds. For example, the electrochemical cleavage potentials of benzylamides and tert-butyl sulfonylcarbamates have been studied, providing insights into their reactivity and stability . Additionally, the luminescent properties of yttrium benzene dicarboxylates have been investigated, which could be relevant for the study of benzyl carbamates with potential luminescent properties10.

Wissenschaftliche Forschungsanwendungen

-

Photochemical Benzylic Bromination in Continuous Flow Using BrCCl

- Scientific Field: Organic & Biomolecular Chemistry .

- Application Summary: This research revisited the reactivity of BrCCl3, a rarely used benzylic brominating reagent, in continuous flow. It revealed compatibility with electron-rich aromatic substrates .

- Methods of Application: The procedure is initiated by the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) .

- Results: The research led to the development of a p-methoxybenzyl bromide generator for PMB protection, which was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

-

Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents

- Scientific Field: Heterocyclic Chemistry .

- Application Summary: This research examined an acid-catalyzed condensation between benzyl carbamate and glyoxal in a ratio of 2:1 in a range of polar protic and aprotic solvents .

- Methods of Application: The condensation process was examined under low acidity conditions .

- Results: The research discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives as well as several processes hindering the formation of caged compounds .

- Transcarbamation and Amidation from Benzyl Carbamate

- Scientific Field: Organic Chemistry .

- Application Summary: This research presents a convenient and efficient method for transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating conditions . Carbamate-bearing molecules play an important role in modern drug discovery and medicinal chemistry .

- Methods of Application: The process involves the use of potassium carbonate in alcohols under heating conditions .

- Results: The research led to the development of a new method for functional transformation .

- Synthesis of Benzyl Carbamate Derivatives

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: This research presents a method for the synthesis of benzyl carbamate derivatives, which are important in modern drug discovery and medicinal chemistry . They are widely utilized as a peptide bond surrogate due to their chemical stability and capability to permeate cell membranes .

- Methods of Application: The synthesis process involves the use of potassium carbonate in alcohols under heating conditions .

- Results: The research led to the development of a new method for functional transformation .

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl N-but-3-ynylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-2-3-9-13-12(14)15-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOHXIQXZHWLNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl but-3-ynylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)